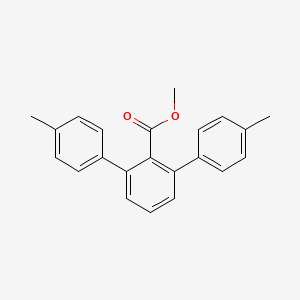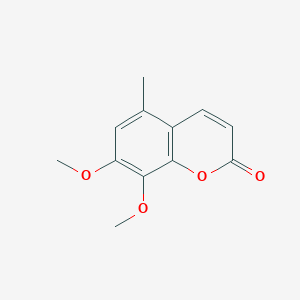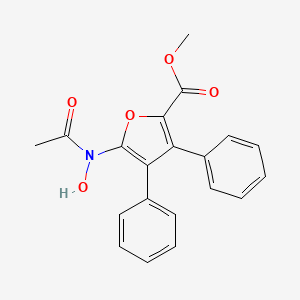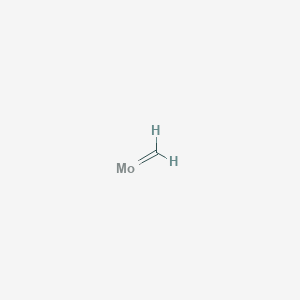![molecular formula C14H19NO3 B14274962 N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide CAS No. 141341-80-2](/img/no-structure.png)
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an ethenyl chain, which is further connected to an ethylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyacetophenone: Shares the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
| 141341-80-2 | |
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
N-[1-(3,4-dimethoxyphenyl)ethenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H19NO3/c1-6-15(11(3)16)10(2)12-7-8-13(17-4)14(9-12)18-5/h7-9H,2,6H2,1,3-5H3 |
InChIキー |
KDYLTKUZGHIZEM-UHFFFAOYSA-N |
正規SMILES |
CCN(C(=O)C)C(=C)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


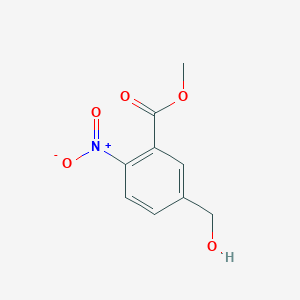
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)

